3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine - 2034494-66-9

3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine

Catalog Number: EVT-2890645
CAS Number: 2034494-66-9
Molecular Formula: C15H18N6
Molecular Weight: 282.351
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

Although identified as a histamine H3 receptor antagonist, [] the exact mechanism of action for 3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine is not elaborated upon within the provided literature. Further research is needed to understand how this compound interacts with the H3 receptor at a molecular level.

Applications
  • Neurotransmitter Regulation: Histamine H3 receptors are involved in the regulation of histamine, dopamine, serotonin, and acetylcholine release in the brain. [] Studying the interaction of 3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine with these receptors could provide insights into neurological processes and potential therapeutic targets for disorders like Alzheimer's disease, Parkinson's disease, and ADHD.

  • Sleep-Wake Cycle: H3 receptors play a role in the sleep-wake cycle and arousal mechanisms. [] Investigating how 3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine influences these processes could contribute to understanding sleep disorders and developing novel therapies.

  • Metabolic Function: Recent research suggests a potential role for H3 receptors in regulating energy homeostasis, glucose metabolism, and feeding behavior. [] Studying the effects of 3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine in these contexts could provide insights into metabolic disorders like obesity and diabetes.

3-(1,3-Benzodioxol-5-yl)-6-(4-cyclopropylpiperazin-1-yl)pyridazine

Compound Description: This compound is a histamine H3 receptor antagonist. []

Compound Description: This series of compounds, synthesized and investigated as hydrochloride salts (5a-5d), demonstrated in vitro antimycobacterial activity. [] They were designed based on Lipinski's Rule of Five for good oral bioavailability.

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor. [, ] This compound has progressed to phase 3 clinical trials for treating type 2 diabetes. [, ] It is primarily metabolized by hydroxylation at the 5' position of the pyrimidine ring. []

(E)-1-Cyclopropyl-6-fluoro-7-(4-(4-(2-isonicotinoylhydrazinyl)-6-(2-(4-substituted-benzylidene)hydrazinyl)-1,3,5,-triazin-2-yl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline carboxylic acid

Compound Description: This compound, synthesized using conventional methods, was characterized and investigated for antifungal and antibacterial activities. []

5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives

Compound Description: This series of compounds, synthesized and characterized using spectroscopic techniques, displayed weak to moderate antibacterial activity. [] Molecular docking studies suggest they target the GlcN-6-P synthase enzyme.

3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine

Compound Description: This compound was synthesized from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine. []

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

Compound Description: CYH33 is a potent and selective PI3Kα inhibitor, demonstrating promising antitumor activity. []

1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones

Compound Description: These compounds were synthesized and screened for their ability to inhibit poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. [] They demonstrated moderate to significant efficacy, with compound 5e displaying an IC50 of 18 μM.

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently under clinical evaluation for idiopathic pulmonary fibrosis. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

Compound Description: ASTX660 is a non-peptidomimetic antagonist of X-linked and cellular inhibitor of apoptosis proteins (IAPs). [] It is currently in phase 1/2 clinical trials for cancer treatment. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in leukemia treatment. [] It is typically found as a piperazin-1-ium salt but can also exist in its freebase form. []

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

Compound Description: In this compound, the piperazine ring adopts a chair conformation. [] The crystal structure is stabilized by weak intermolecular interactions. []

Compound Description: This series of compounds, featuring diverse heteroaromatic substituents at the C-3 position of the isoquinoline core, was analyzed for anticancer activity. [] Results suggested a specific molecular target for these compounds.

3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine

Compound Description: In this compound, the piperazine ring adopts a chair conformation. [] Weak intermolecular C—H⋯N hydrogen-bond interactions stabilize the crystal structure. []

3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. [] It displays significant antitumor activity in bladder cancer xenograft models overexpressing wild-type FGFR3. []

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (Ciprofloxacin)

Compound Description: Ciprofloxacin is an oxoquinoline derivative with known photochemical properties. [] It undergoes specific reactions under UV irradiation in different aqueous solutions. []

N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

Compound Description: These benzothiazole-piperazine hybrids demonstrated potential for Alzheimer's disease treatment. [] They exhibited cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition-enhancing properties.

2-((4-(1H-Benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

Compound Description: This compound, along with its derivatives (4a-h), showed antimicrobial activity against various strains. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

Compound Description: These compounds were designed and synthesized as potential antimicrobial agents. [] They were characterized and evaluated against Escherichia coli, Bacillus cereus, and Candida albicans. [] Molecular docking studies indicated interaction with the BAX protein. []

3-((6-(4-Acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid

Compound Description: This compound is an inhibitor designed to target the KDM5 family of histone lysine demethylases, particularly by interacting with a non-catalytic cysteine residue near the active site. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: K-604 is a potent and selective acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with high aqueous solubility and improved oral absorption. [] It shows promise for treating diseases linked to ACAT-1 overexpression. []

2-(4-phenyl-6-(4-(piperidin-1-yl)aryl substituted)pyrimidin-2-yl)isoindoline-1,3-diones

Compound Description: This series of compounds was synthesized using microwave irradiation and screened for antibacterial activity. []

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. [] It demonstrates excellent in vivo efficacy in a BRCA-mutant HBCx-17 PDX model. []

9-Methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinoline-11-one derivatives

Compound Description: This series of compounds was evaluated for antiproliferative activity, with compound 12 exhibiting potent activity against various cancer cell lines. [] Mechanistic studies suggested DNA intercalation and induction of apoptosis as potential modes of action.

8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Compound Description: This compound, characterized by various spectroscopic techniques and single-crystal X-ray diffraction, showed strong antibacterial activity in vitro, comparable to Clinafloxacin and superior to Norfloxacin. []

N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives

Compound Description: This series was designed as a potential treatment for metabolic syndrome, aiming to address insulin resistance as a key component of the disorder. []

N-oxyde de 3-(2,6-dichloro-3,5-diméthoxy-phényl)-1-{6-[4-(4-éthyl-pipérazin-1-yl)-phénylamino]-pyrimidin-4-yl}-1-méthyl-urée

Compound Description: This compound, along with its pharmaceutically acceptable salts, is reported to have potential in treating diseases treatable by inhibiting kinase activity, specifically FGFR1, FGFR2, FGFR3, or FGFR4. []

N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazinyl)acetamide derivatives

Compound Description: These compounds were synthesized and investigated for their anticonvulsant activity using maximal electroshock seizure and subcutaneous pentylenetetrazole screens. [] Compound 4a showed potent anticonvulsant activity, surpassing ethosuximide. []

1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine and its pyrazolopyrimidine derivatives

Compound Description: This group of compounds was synthesized and evaluated for their antiproliferative activity. [] The initial hydrazine derivative served as a precursor for the development of various pyrazolopyrimidine derivatives.

Properties

CAS Number

2034494-66-9

Product Name

3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine

IUPAC Name

3-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

Molecular Formula

C15H18N6

Molecular Weight

282.351

InChI

InChI=1S/C15H18N6/c1-6-16-15(17-7-1)21-10-8-20(9-11-21)14-5-4-13(18-19-14)12-2-3-12/h1,4-7,12H,2-3,8-11H2

InChI Key

QASQMWPEBVJQFP-UHFFFAOYSA-N

SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.